molecular formula C12H21NO2 B8270918 (1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester CAS No. 705949-02-6

(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester

Cat. No. B8270918
CAS RN: 705949-02-6
M. Wt: 211.30 g/mol
InChI Key: UIZCHFQVEWSSEE-HAYRHPOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester” is a complex organic compound. It is also known as (−)-2-Hydroxyisopinocampheol, [1R-(1α,2α,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[3.1.1]heptane core, which is a common structural motif in many bioactive compounds . The specific stereochemistry is indicated by the (1R,2R,3S,5R) prefix.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.25 . The boiling point is 101-102°C/1mmHg (lit.) and the melting point is 57-59°C (lit.) .

properties

CAS RN

705949-02-6

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl (1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2)7-5-8(10(14)15-4)12(3,13)9(11)6-7/h7-9H,5-6,13H2,1-4H3/t7-,8+,9+,12-/m0/s1

InChI Key

UIZCHFQVEWSSEE-HAYRHPOISA-N

Isomeric SMILES

C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)OC)N

Canonical SMILES

CC1(C2CC(C(C1C2)(C)N)C(=O)OC)C

Origin of Product

United States

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